3-((Benzyl(ethyl)amino)methyl)aniline

Lipophilicity Drug Design ADME Prediction

3-((Benzyl(ethyl)amino)methyl)aniline is a meta-substituted aniline derivative with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol. It belongs to the class of aryl benzylamine compounds, which have been investigated as pharmacological tools and intermediates.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 1018517-42-4
Cat. No. B1517100
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Technical Parameters


Basic Identity
Product Name3-((Benzyl(ethyl)amino)methyl)aniline
CAS1018517-42-4
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N
InChIInChI=1S/C16H20N2/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-16(17)11-15/h3-11H,2,12-13,17H2,1H3
InChIKeyHDEQWPDLSGPVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Benzyl(ethyl)amino)methyl)aniline (CAS 1018517-42-4): Sourcing Specifications and Structural Identity


3-((Benzyl(ethyl)amino)methyl)aniline is a meta-substituted aniline derivative with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol . It belongs to the class of aryl benzylamine compounds, which have been investigated as pharmacological tools and intermediates . The compound features a tertiary amine center substituted with both benzyl and ethyl groups, connected to an aniline ring via a methylene bridge. This specific substitution pattern produces a compound with distinct physicochemical properties relative to its N-methyl and positional isomer analogs.

Why Generic Substitution Fails for 3-((Benzyl(ethyl)amino)methyl)aniline (CAS 1018517-42-4)


Simple substitution with in-class analogs such as the N-methyl variant or the ortho-isomer is unreliable because even small structural changes to the N-alkyl group or the position of the aminomethyl substituent on the phenyl ring produce quantifiable alterations in lipophilicity (XLogP3), molecular shape, and conformational flexibility . These computed property differences can lead to divergent solubility, membrane permeability, and target binding behavior in biological assays, making analytical verification of the correct isomer essential for reproducible research .

Quantitative Differentiation Evidence for 3-((Benzyl(ethyl)amino)methyl)aniline (CAS 1018517-42-4) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 3-((Benzyl(ethyl)amino)methyl)aniline vs. N-Methyl Analog

The replacement of the N-ethyl group with an N-methyl group reduces computed lipophilicity by 0.5 log units. The target compound has an XLogP3 value of 2.5, while the N-methyl analog (3-{[benzyl(methyl)amino]methyl}aniline, CAS 158944-60-6) has an XLogP3 of 2.0 . This difference is expected to affect membrane permeability, solubility, and non-specific protein binding.

Lipophilicity Drug Design ADME Prediction

Molecular Weight and Heavy Atom Count Differentiation vs. N-Methyl Analog

The target compound has a molecular weight of 240.34 g/mol and 18 heavy atoms, compared to 226.32 g/mol and 17 heavy atoms for the N-methyl analog . This difference arises from the additional methylene unit in the N-ethyl substituent, which increases both steric bulk and molecular volume without adding a hydrogen bond donor or acceptor.

Molecular Weight Fragment-Based Drug Discovery Lead-Likeness

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound possesses 5 rotatable bonds, compared to 4 rotatable bonds for the N-methyl analog . The additional rotatable bond in the N-ethyl chain increases the conformational entropy penalty upon binding, which can alter binding affinity even when the pharmacophore is conserved.

Conformational Flexibility Entropy Target Binding

Positional Isomer Purity and Specification: Meta vs. Ortho Differentiation

The commercial specification of 3-((benzyl(ethyl)amino)methyl)aniline (CAS 1018517-42-4, meta isomer) is 95–97% purity, as reported by Fluorochem (95%) and Leyan (97%) . The ortho isomer (2-((benzyl(ethyl)amino)methyl)aniline, CAS 1018517-28-6) is also available at 95% purity from AKSci . However, the two isomers are distinct chemical entities with different InChI Keys, polar surface areas, and predicted dipole moments that can lead to divergent reactivity in cross-coupling and condensation reactions.

Positional Isomerism Regiochemistry Analytical QC

Procurement-Relevant Application Scenarios for 3-((Benzyl(ethyl)amino)methyl)aniline (CAS 1018517-42-4)


Fragment-Based Lead Generation Requiring Controlled Lipophilicity

When building a fragment library for a target with a hydrophobic binding site, the XLogP3 of 2.5 for the target compound offers a ~0.5 log unit increase in lipophilicity over the N-methyl analog . This can improve initial hit identification rates for shallow, lipophilic pockets without exceeding lead-likeness thresholds. Procurement should specify the ethyl analog to avoid the potency drop often seen with the less lipophilic methyl congener.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length

In medicinal chemistry programs exploring the effect of N-alkyl substitution on target binding, the target compound serves as the N-ethyl reference point. Its 5 rotatable bonds, compared to 4 for the N-methyl analog, introduce a measurable entropic penalty that can be correlated with binding thermodynamics . Researchers should order the exact CAS number to ensure correct chain length in SAR tables.

Regioselective Synthesis of Meta-Functionalized Aniline Intermediates

As a meta-substituted aniline, 3-((benzyl(ethyl)amino)methyl)aniline provides a defined geometry for subsequent reactions such as amide coupling, sulfonamide formation, or Buchwald-Hartwig amination. Its InChI Key (HDEQWPDLSGPVPT-UHFFFAOYSA-N) uniquely identifies the meta isomer, preventing accidental procurement of the ortho isomer (CAS 1018517-28-6) that could lead to regiochemical errors in library synthesis .

Development of Vascular Adhesion Protein-1 (VAP-1) Inhibitors

The aryl benzylamine scaffold, exemplified by the target compound, falls within the generic claims of US Patent 8,791,100 covering VAP-1/SSAO inhibitors . While the specific compound's IC50 has not been publicly disclosed, the meta-aniline substitution pattern is a privileged motif in this class. Procuring the correct ethyl-substituted variant is critical for establishing SAR around the N-alkyl group in VAP-1 inhibitor optimization.

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